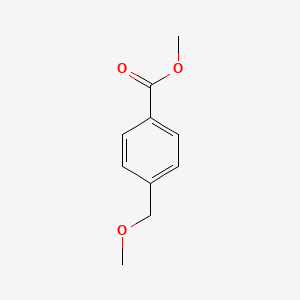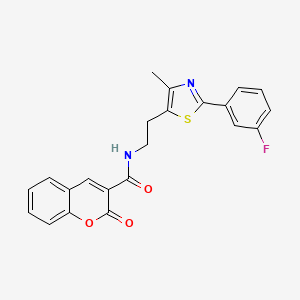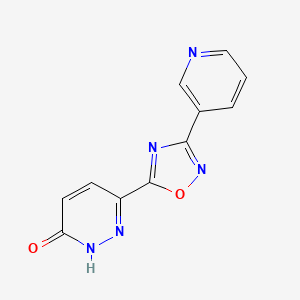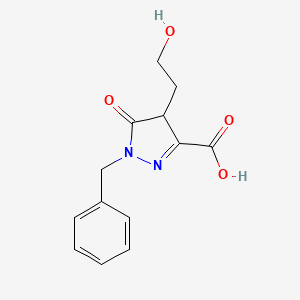
2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
MPEP selectively antagonizes the 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone plays a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. The activation of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone has been implicated in various neurological disorders. MPEP binds to the allosteric site of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone and prevents its activation by glutamate.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal models, MPEP has been shown to reduce neuroinflammation, oxidative stress, and apoptosis. MPEP has also been shown to improve synaptic plasticity, learning, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for lab experiments. It is a highly selective antagonist of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone, which makes it an ideal tool for studying the role of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone in various physiological processes. MPEP is also relatively stable and can be easily synthesized in the lab. However, MPEP has some limitations. It has poor solubility in water, which limits its use in in vivo studies. MPEP can also have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for MPEP research. One area of interest is the development of more potent and selective 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone antagonists. Another area of interest is the use of MPEP in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of MPEP. Finally, the role of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone in other physiological processes such as pain, anxiety, and depression is an area of active research.
Conclusion:
In conclusion, MPEP is a selective antagonist of 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone with potential therapeutic applications in various neurological disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPEP as a therapeutic agent.
Synthesemethoden
MPEP can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde and 3-pyridinecarboxylic acid. The first step involves the condensation of the two starting materials in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the desired product, MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, Fragile X syndrome, and addiction. Research has shown that MPEP can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In Alzheimer's disease, MPEP has been shown to improve cognitive function and reduce amyloid-beta accumulation. In Fragile X syndrome, MPEP has been shown to improve social behavior and reduce hyperactivity. In addiction, MPEP has been shown to reduce drug-seeking behavior and relapse.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-6-4-11(5-7-13)9-14(16)12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFQYYQWEAFLSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)

![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)


![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)



![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)
